Zomepirac

Description

This compound, formerly marketed as Zomax tablets, was associated with fatal and near-fatal anaphylactoid reactions. The manufacturer voluntarily removed Zomax tablets from the Canadian, US, and UK markets in March 1983.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1980 and is indicated for rheumatic disease.

RN given refers to parent cpd; structure

See also: this compound Sodium (active moiety of).

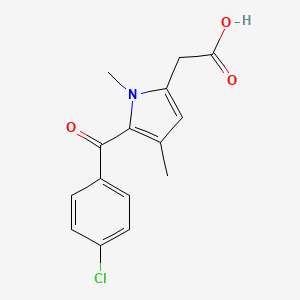

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVNMYWKKDOREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64092-48-4 (hydrochloride salt) | |

| Record name | Zomepirac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023754 | |

| Record name | Zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33369-31-2, 64092-49-5 | |

| Record name | Zomepirac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zomepirac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zomepirac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZOMEPIRAC SODIUM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zomepirac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zomepirac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOMEPIRAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Zomepirac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac, a non-steroidal anti-inflammatory drug (NSAID) formerly marketed as Zomax, is a pyrrole-acetic acid derivative structurally related to tolmetin. Despite its withdrawal from the market due to rare but serious anaphylactic reactions, its synthesis and chemical properties remain of interest to medicinal chemists and drug development professionals for understanding structure-activity relationships and potential toxicophores. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols, its key chemical properties, and its mechanism of action.

Chemical Properties of this compound

This compound is chemically known as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid.[1] Its chemical structure features a central pyrrole ring, which distinguishes it from many other NSAIDs that are based on a benzene ring.[1] Key physicochemical properties of this compound and its sodium salt are summarized in the table below.

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₁₅H₁₄ClNO₃ | [1] |

| Molar Mass | 291.73 g/mol | [1] |

| Melting Point | 178-179 °C | |

| pKa (Strongest Acidic) | 3.83 | |

| Water Solubility | 0.026 mg/mL | |

| logP | 3.37 | |

| This compound Sodium Dihydrate | ||

| Molecular Formula | C₁₅H₁₇ClNNaO₅ | |

| Molar Mass | 349.74 g/mol | |

| Melting Point | >273 °C (decomposes) | |

| Solubility | Soluble in DMSO and water (5 mg/mL) |

Synthesis of this compound

The synthesis of this compound is achieved through a modification of the Hantzsch pyrrole synthesis.[1] The overall synthetic scheme involves the initial formation of a pyrrole ring system followed by functional group manipulations to yield the final product.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 1,4-dimethyl-1H-pyrrole-2,5-dicarboxylate

-

This initial step involves a modified Hantzsch pyrrole synthesis. Diethyl 1,3-acetonedicarboxylate, chloroacetone, and an aqueous solution of methylamine are reacted to form the pyrrole ring. While specific, detailed industrial protocols are proprietary, a representative laboratory-scale procedure would involve the condensation of these three components in a suitable solvent, likely with heating to drive the reaction to completion. The product would then be isolated and purified using standard techniques such as extraction and crystallization.

Step 2: Synthesis of 1,4-Dimethyl-1H-pyrrole-2-acetic acid ethyl ester

-

The diethyl pyrrole dicarboxylate intermediate from the previous step undergoes a series of transformations. First, one of the ester groups is selectively saponified to the corresponding carboxylic acid using a controlled amount of base (e.g., sodium hydroxide). Subsequent acidification followed by thermal decarboxylation removes the carboxyl group, yielding a mono-ester. This is then followed by esterification of the remaining carboxylic acid to yield the ethyl ester.

Step 3: Acylation and Final Saponification to this compound

-

The ethyl 1,4-dimethyl-1H-pyrrole-2-acetate is acylated at the 5-position of the pyrrole ring using N,N-dimethyl-p-chlorobenzamide in the presence of a suitable Lewis acid or activating agent. This introduces the p-chlorobenzoyl group.

-

Finally, the ethyl ester is saponified using a base such as sodium hydroxide in an aqueous or alcoholic solution. The reaction mixture is heated to ensure complete hydrolysis. After cooling, the solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the free acid form of this compound.[2] The crude product is then collected by filtration and purified by recrystallization from a suitable solvent like methanol to yield pure this compound.[2]

A detailed procedure for a similar final hydrolysis step is as follows: A mixture of 129 g (0.52 mole) of 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile and 88 g (1.1 moles) of 50% sodium hydroxide solution in 800 ml of ethanol and 500 ml of water is stirred and refluxed for about 18 hours.[2] The solution is then cooled to approximately 50°C and acidified by the addition of 110 ml of concentrated hydrochloric acid.[2] The mixture is cooled further, and the precipitated product is collected by filtration and recrystallized from methanol.[2]

Mechanism of Action

This compound, like other NSAIDs, exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of prostaglandin synthesis.[3] Prostaglandins are lipid compounds that are involved in the signaling of pain and inflammation.

Prostaglandin Synthesis Pathway Inhibition

The key enzymes in the prostaglandin synthesis pathway are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor to various other prostaglandins. This compound acts as a non-selective inhibitor of both COX-1 and COX-2.

Caption: this compound's inhibition of the COX pathway.

Conclusion

This compound serves as an important case study in pharmaceutical development, illustrating a potent analgesic and anti-inflammatory agent whose clinical use was ultimately curtailed by safety concerns. The synthetic route, employing a modified Hantzsch pyrrole synthesis, is a classic example of heterocyclic chemistry. A thorough understanding of its chemical properties, synthesis, and mechanism of action is valuable for the design of new, safer anti-inflammatory drugs. The detailed protocols and data presented in this guide are intended to support further research and development in this area.

References

Zomepirac's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zomepirac is a nonsteroidal anti-inflammatory drug (NSAID) that was first approved by the FDA in 1980 for the management of mild to severe pain.[1] As a pyrrole-acetic acid derivative, it is structurally related to tolmetin.[1][2][3] Despite its demonstrated analgesic efficacy, comparable to opioids in some cases, this compound was withdrawn from the market in 1983 due to a rare but serious risk of anaphylactic reactions.[1] This guide provides a detailed exploration of the molecular mechanisms underlying this compound's therapeutic effects and its associated toxicities, with a focus on its interaction with the cyclooxygenase (COX) pathway.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of prostaglandin synthesis.[1][3][4][5][6] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain signaling, and fever.[7] this compound exerts its anti-inflammatory, analgesic, and antipyretic effects by blocking the activity of cyclooxygenase (COX) enzymes.[7]

The Arachidonic Acid Cascade and Cyclooxygenase (COX) Enzymes

COX enzymes are central to the arachidonic acid cascade. This pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and growth factors. Its activation leads to the production of prostaglandins that mediate inflammation and pain.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Quantitative Analysis of COX Inhibition

| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio |

| This compound | Data not available | Data not available | Data not available |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | >100 | 25 | >4.0 |

| Note: The IC50 values are sourced from a study using human peripheral monocytes and are presented for comparative purposes.[8] |

Experimental Protocols for Assessing COX Inhibition

The following outlines a general experimental workflow for determining the in vitro inhibition of COX-1 and COX-2 by a compound like this compound.

Detailed Methodology for In Vitro COX Inhibition Assay

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes (e.g., from ovine or human recombinant sources) are prepared in a suitable buffer.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme for a specified period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined time, the reaction is stopped, typically by the addition of an acid.

-

Quantification of Prostaglandins: The amount of prostaglandin produced (commonly PGE2) is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

The Mechanism of this compound-Induced Anaphylaxis

A significant factor in the clinical use and subsequent withdrawal of this compound was its association with severe anaphylactic reactions.[1] The proposed mechanism for this toxicity is not a direct IgE-mediated allergic reaction to the parent drug itself. Instead, it is believed to be related to its metabolism.

This compound is metabolized in the liver by UDP-glucuronosyltransferase (UGT) to a reactive acyl glucuronide metabolite. This metabolite can then covalently bind to plasma proteins, such as albumin, forming haptens. These modified proteins can then be recognized by the immune system, leading to an immune response that can manifest as anaphylaxis.

Conclusion

This compound is a potent inhibitor of prostaglandin synthesis through its action on COX enzymes, which accounts for its analgesic and anti-inflammatory properties. While its efficacy was well-documented, the risk of severe anaphylaxis, likely mediated by a reactive glucuronide metabolite, led to its withdrawal from the market. The study of this compound's mechanism of action provides valuable insights for drug development, highlighting the importance of understanding not only the primary pharmacology of a compound but also its metabolic pathways and the potential for the formation of reactive metabolites that can lead to serious adverse drug reactions. Further research into selective COX-2 inhibitors has built upon the foundation laid by earlier NSAIDs like this compound, aiming to retain therapeutic efficacy while minimizing adverse effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Inhibition of prostanoid synthesis by human gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Zomepirac's Prostaglandin Synthetase Inhibition Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zomepirac, a non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic and anti-inflammatory effects primarily through the inhibition of prostaglandin synthetase, also known as cyclooxygenase (COX). This technical guide provides an in-depth exploration of the biochemical pathway of this compound's action, detailing its mechanism of inhibition, relevant quantitative data, and the experimental protocols used to elucidate its activity. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound is a pyrrole-acetic acid derivative structurally related to tolmetin.[1][2] It was formerly marketed as a potent non-narcotic analgesic for the management of mild to severe pain.[1] The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that play a key role in mediating inflammation, pain, and fever.[3] By blocking prostaglandin synthesis, this compound effectively alleviates these symptoms. This document will delve into the specifics of this inhibitory pathway, providing a detailed overview for a technical audience.

The Prostaglandin Synthesis Pathway and this compound's Point of Intervention

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane's phospholipid bilayer by the action of phospholipase A2. Arachidonic acid is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[4] This conversion is the rate-limiting step in prostaglandin synthesis. PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins (e.g., PGE2, PGF2α, PGI2) and thromboxane A2, each with distinct physiological and pathological roles.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines and endotoxins. Its activation leads to the production of prostaglandins that mediate inflammation and pain.[5]

This compound acts as a non-selective inhibitor of both COX-1 and COX-2, blocking the conversion of arachidonic acid to PGH2 and thereby reducing the production of all downstream prostanoids.[6]

Quantitative Data

The following tables summarize key quantitative data related to this compound's inhibitory activity, pharmacokinetics, and clinical efficacy.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |

| This compound | 0.43 | 0.81 | 0.53 | [7] |

IC50: The half maximal inhibitory concentration.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Males

| Parameter | Value | Reference |

| Absorption Rate Constant (Ka) | 7.66 hr⁻¹ | [8] |

| Time to Peak Plasma Concentration (Tmax) | 1 hour | [8] |

| Rapid Disposition Half-Life (t½α) | 0.94 hours | [8] |

| Slow Disposition Half-Life (t½β) | 4.3 hours | [8] |

| Bioavailability | Rapid and complete | |

| Protein Binding | Highly bound to plasma protein | |

| Metabolism | Primarily via glucuronidation | |

| Excretion | Principally urinary excretion |

Table 3: Clinical Efficacy of this compound in Pain Management

| Study Population | Dosage | Comparator | Outcome | Reference |

| Patients with chronic cancer pain (n=40) | 100 mg single dose | Oxycodone with APC and placebo | This compound 100 mg provided analgesia equal to oxycodone with APC. Onset of action was 1 hour, with peak effect at 3-4 hours, lasting at least 6 hours. | [3] |

| Patients with moderate to severe pain (n=15,484) | 300-600 mg daily for 7 days | None (open-label) | Pain severity score reduced from an initial 2.4 to 1.3 on a 4-point scale. 71.7% of patients and doctors reported improvement. | |

| Patients with acute pain | Not specified | Aspirin, codeine, dextropropoxyphene, pentazocine, morphine | This compound was at least as effective as usual therapeutic doses of the comparators and comparable to standard doses of intramuscular morphine. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the prostaglandin synthetase inhibition by this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood Assay)

This assay is a widely used method to determine the inhibitory potency of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Freshly drawn human venous blood collected in tubes with and without anticoagulant (e.g., heparin).

-

This compound stock solution of known concentration.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).

-

Incubator, centrifuge, and other standard laboratory equipment.

Methodology:

COX-1 Activity (Thromboxane B2 Production):

-

Aliquots of whole blood (without anticoagulant) are incubated with various concentrations of this compound or vehicle control.

-

The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) production.

-

The reaction is stopped, and serum is separated by centrifugation.

-

The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an EIA kit.

-

The concentration of this compound that causes 50% inhibition of TXB2 production (IC50) is calculated.

COX-2 Activity (Prostaglandin E2 Production):

-

Aliquots of heparinized whole blood are pre-incubated with a selective COX-1 inhibitor (e.g., low-dose aspirin) to block the COX-1 pathway.

-

The blood is then stimulated with LPS (e.g., 10 µg/mL) and incubated with various concentrations of this compound or vehicle control at 37°C for a prolonged period (e.g., 24 hours) to induce COX-2 expression and activity in monocytes.

-

Plasma is separated by centrifugation.

-

The concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured in the plasma using an EIA kit.

-

The concentration of this compound that causes 50% inhibition of PGE2 production (IC50) is calculated.

Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of this compound after oral administration.

Study Design: A single-dose, open-label study in healthy human volunteers.

Methodology:

-

A cohort of healthy male volunteers receives a single oral dose of this compound (e.g., 100 mg).

-

Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dose.

-

Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

The concentration of this compound in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) method.

-

Pharmacokinetic parameters, including Cmax (peak plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½), are calculated from the plasma concentration-time data using appropriate pharmacokinetic modeling software.

Conclusion

This compound is a potent inhibitor of prostaglandin synthetase, targeting both COX-1 and COX-2 isoforms to exert its analgesic and anti-inflammatory effects. The quantitative data from in vitro and clinical studies demonstrate its efficacy in pain management. The experimental protocols outlined in this guide, particularly the whole blood assay, provide a robust framework for the continued investigation of COX inhibitors. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating a deeper understanding of this compound's mechanism of action and its clinical implications.

References

- 1. This compound: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Analgesic efficacy of this compound sodium in patients with pain due to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AOP-Wiki [aopwiki.org]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. This compound kinetics in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review of the pharmacokinetics and metabolism of this compound in man and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A multi-centre study of this compound in painful conditions: an analysis of clinical data for 15,484 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Zomepirac Analogue Synthesis: A Technical Guide for Research Professionals

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of zomepirac and its analogues for research purposes. This document details experimental protocols, summarizes quantitative data, and visualizes key pathways and workflows to facilitate further investigation and development in the field of nonsteroidal anti-inflammatory drugs (NSAIDs).

This compound, a pyrrole acetic acid derivative, is a known inhibitor of prostaglandin biosynthesis, acting on the cyclooxygenase (COX) enzymes. While its clinical use was discontinued, its potent analgesic and anti-inflammatory properties continue to make it and its analogues valuable subjects of research for the development of new therapeutic agents with potentially improved safety profiles and efficacy.

Core Synthesis of this compound

The foundational synthesis of this compound serves as a template for the generation of its various analogues. The classical synthesis route is a multi-step process that begins with a modified Hantzsch pyrrole synthesis.

Experimental Protocol: this compound Synthesis

A widely recognized synthesis of this compound proceeds as follows:

-

Step 1: Formation of the Pyrrole Ring. The synthesis starts with the reaction of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. This reaction, a modification of the Hantzsch pyrrole synthesis, yields the core pyrrole structure.

-

Step 2: Saponification, Monoesterification, and Decarboxylation. The resulting intermediate undergoes saponification, followed by monoesterification and thermal decarboxylation to produce the pyrrole ester intermediate.

-

Step 3: Acylation. The pyrrole ester is then acylated using N,N-dimethyl-p-chlorobenzamide.

-

Step 4: Final Saponification. The final step involves the saponification of the ester to yield this compound.

An alternative patented process describes an improved method for the decarboxylation step, which can be a critical yield-determining step in the synthesis of this compound and its analogues. This process involves the acidic decarboxylation of a precursor diacid, such as 5-(p-chlorobenzoyl)-3-hydroxycarbonyl-4-methylpyrrole-2-acetic acid, using trifluoroacetic acid.[1]

Diagram of the this compound Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Synthesis of this compound Analogues

The synthesis of this compound analogues generally follows the core synthetic route with modifications in the starting materials to introduce different functional groups on the pyrrole ring or the benzoyl moiety. A general and efficient protocol for synthesizing pyrrole-2-acetic acid derivatives, the class of compounds to which this compound belongs, involves the reaction of pyrroles with β-nitroacrylates under heterogeneous conditions.

General Experimental Protocol for Pyrrole-2-Acetic Acid Derivatives

This method provides a versatile approach to a variety of substituted pyrrole-2-acetic acid derivatives:

-

Michael Addition: The synthesis initiates with a Michael addition of a substituted pyrrole to a β-nitroacrylate. This step is often catalyzed by a base.

-

Nef Reaction and Esterification: The resulting nitro group is then converted to a carbonyl group via a Nef reaction, followed by esterification to yield the corresponding pyrrole-2-acetic acid ester.

-

Saponification: Finally, the ester is hydrolyzed to the carboxylic acid to give the desired pyrrole-2-acetic acid derivative.

This methodology allows for the introduction of a wide range of substituents on the pyrrole ring, providing a pathway to a diverse library of this compound analogues.

Synthesis of Specific this compound Analogues

Modifications to the benzoyl moiety are typically achieved by using different substituted benzoyl chlorides or corresponding reagents in the acylation step. For instance, analogues with different substituents on the phenyl ring can be prepared by replacing N,N-dimethyl-p-chlorobenzamide with other appropriately substituted benzamides.

Table 1: Synthesis of this compound and Selected Analogues

| Compound | Key Starting Materials | Key Reagents | Reported Yield (%) | Reference |

| This compound | Diethyl 1,3-acetonedicarboxylate, Chloroacetone, Methylamine | N,N-dimethyl-p-chlorobenzamide | Not specified in general literature | [General Synthesis] |

| 5-(p-Methylthiobenzoyl) analogue | Pyrrole-2-acetic acid ester | p-Methylthiobenzoyl chloride | Not specified | [Patent Data] |

| 5-(o,p-Dichlorobenzoyl) analogue | Pyrrole-2-acetic acid ester | o,p-Dichlorobenzoyl chloride | Not specified | [Patent Data] |

| 5-(p-Methoxybenzoyl) analogue | Pyrrole-2-acetic acid ester | p-Methoxybenzoyl chloride | Not specified | [Patent Data] |

Mechanism of Action: Cyclooxygenase Inhibition

This compound and its analogues exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Diagram of the Cyclooxygenase Signaling Pathway

Caption: The pathway of prostaglandin synthesis and its inhibition by this compound analogues.

By inhibiting COX enzymes, this compound analogues block the production of prostaglandins, thereby reducing the inflammatory response and alleviating pain. The development of analogues with selective inhibition of COX-2 over COX-1 is a key area of research, as COX-1 is involved in maintaining the gastrointestinal lining, and its inhibition is associated with gastric side effects.

Characterization of this compound and its Analogues

The structural elucidation and purity assessment of synthesized this compound analogues are crucial for their further biological evaluation. Standard analytical techniques are employed for their characterization.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data | Reference |

| ¹H NMR | Predicted spectra are available in public databases. | DrugBank |

| Mass Spectrometry | Molecular Weight: 291.73 g/mol | PubChem |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carbonyl) and O-H (carboxylic acid) groups. | General Spectroscopic Data |

Conclusion

The synthesis of this compound and its analogues offers a rich field for medicinal chemistry research. The established synthetic routes provide a solid foundation for the creation of novel compounds with potentially improved pharmacological profiles. A thorough understanding of the synthetic methodologies, mechanism of action, and characterization techniques is essential for any researcher aiming to contribute to this area of drug discovery. The provided protocols and data serve as a starting point for further exploration and development of the next generation of pyrrole-based anti-inflammatory agents.

References

An In-depth Technical Guide to the Identification and Characterization of Zomepirac Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Zomepirac, a non-steroidal anti-inflammatory drug (NSAID). The document details the primary metabolic pathways, the identified metabolites across various species, and the analytical methodologies employed for their identification and characterization. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Introduction to this compound Metabolism

This compound undergoes extensive metabolism in the body, with the primary routes of biotransformation being glucuronidation, hydroxylation, and cleavage of the amide bond. The metabolic profile of this compound exhibits significant species-dependent variations, which is a critical consideration in preclinical drug development. The major metabolites identified are this compound glucuronide (ZG), Hydroxythis compound (HMZ), and 4-chlorobenzoic acid (CBA) and its conjugates.[1][2] The formation of an unstable acyl glucuronide metabolite is of particular interest due to its reactivity and potential for covalent binding to plasma proteins.[3][4]

This compound Metabolic Pathways

This compound is metabolized through three main pathways, the predominance of which varies among species.

-

Glucuronidation: This is the major metabolic pathway in humans and rhesus monkeys.[1][5] The carboxyl group of this compound is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form this compound glucuronide (ZG).[3] This acyl glucuronide is a reactive metabolite that can bind irreversibly to plasma albumin.[3][4]

-

Hydroxylation: In rodents such as rats, mice, and hamsters, hydroxylation of the 4-methyl group on the pyrrole ring is a significant pathway, leading to the formation of Hydroxythis compound (HMZ).[1] This metabolite is considered biologically inactive.[1]

-

Amide Bond Cleavage: The cleavage of the amide bond in this compound results in the formation of 4-chlorobenzoic acid (CBA).[1] CBA can be further conjugated, for instance, with glycine to form 4-chlorohippuric acid, which has been detected in monkeys.[2]

Below is a diagram illustrating the primary metabolic pathways of this compound.

Quantitative Analysis of this compound Metabolites

The distribution and excretion of this compound and its metabolites have been quantified in various species. The following tables summarize the available quantitative data.

Table 1: Urinary Excretion of this compound and its Major Metabolites (% of Dose) [2]

| Species | This compound (Unchanged) | This compound Glucuronide (ZG) | Hydroxythis compound (HMZ) | 4-Chlorobenzoic Acid (CBA) & Conjugates |

| Human | Major | Major | Minor | Minor |

| Rhesus Monkey | Major | Major | Absent | Minor |

| Rat | Major | Trace | Major | Major |

| Mouse | Major | Major | Major | Major |

Table 2: Biliary Excretion of this compound and Metabolites in Rats [1]

| Compound | % of Dose in 27 hours |

| This compound & Metabolites | 23.6 |

Experimental Protocols

The identification and characterization of this compound metabolites have been accomplished using a combination of in vivo and in vitro studies, coupled with various analytical techniques.

In Vitro Metabolism Studies using Hepatocytes

In vitro studies using hepatocytes are crucial for understanding the metabolic pathways and potential for drug-drug interactions.

Objective: To determine the metabolic profile of this compound in a controlled in vitro system.

Materials:

-

Cryopreserved human or animal hepatocytes

-

Williams' Medium E or equivalent culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (for quenching)

-

Centrifuge

Protocol:

-

Hepatocyte Plating:

-

Thaw cryopreserved hepatocytes according to the supplier's instructions.

-

Resuspend the cells in pre-warmed culture medium.

-

Plate the hepatocytes in 96-well plates at a desired density (e.g., 0.5 x 10^6 cells/mL).

-

Incubate the plates at 37°C with 5% CO2 to allow the cells to attach.

-

-

Incubation with this compound:

-

Prepare a working solution of this compound in the culture medium.

-

Remove the plating medium from the wells and add the this compound-containing medium.

-

Incubate the plate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Collection and Processing:

-

At each time point, collect an aliquot of the incubation medium.

-

Quench the metabolic reactions by adding cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant using HPLC-UV or LC-MS/MS to identify and quantify this compound and its metabolites.

-

Analytical Methods for Metabolite Identification and Quantification

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of this compound and its metabolites.

Sample Preparation:

-

Plasma/Urine: To prevent the degradation of the unstable this compound glucuronide, samples should be immediately acidified to pH 2-4 with phosphoric acid and stored at -20°C.[4] For analysis, proteins can be precipitated with acetonitrile or acetone.[4]

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). An ion-pairing agent like tetrabutylammonium hydrogen sulfate can be used to improve the chromatography of the acidic analytes.

-

Detection: UV detection at a wavelength where this compound and its metabolites have significant absorbance (e.g., 313 nm or 330 nm).[6]

4.2.2. Mass Spectrometry (MS)

MS, often coupled with HPLC (LC-MS), is a powerful tool for the structural elucidation of metabolites.

-

Ionization Techniques: Electrospray ionization (ESI) is commonly used for the analysis of drug metabolites.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained from MS/MS experiments provide structural information that is crucial for identifying unknown metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the metabolites.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in the definitive structural characterization of isolated metabolites, particularly for determining the exact position of conjugation or modification. Proton (¹H) NMR has been used to characterize the isomeric esters of this compound glucuronide.

Experimental Workflow for Metabolite Identification

The following diagram illustrates a typical workflow for the identification and characterization of this compound metabolites.

Conclusion

The metabolism of this compound is complex and varies significantly across species. The primary metabolic pathways involve glucuronidation, hydroxylation, and amide bond cleavage, leading to the formation of several key metabolites. The reactive nature of the acyl glucuronide metabolite highlights the importance of careful sample handling and the need for robust analytical methods for its characterization. This guide provides a foundational understanding of the identification and characterization of this compound metabolites, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. Characterization of the isomeric esters of this compound glucuronide by proton NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid-chromatographic determination of this compound in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bdj.co.jp [bdj.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. lawdata.com.tw [lawdata.com.tw]

- 6. Apparent intramolecular acyl migration of this compound glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

Zomepirac Glucuronide Adduct Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse reactions, serves as a critical case study in drug metabolism and safety.[1][2] A significant contributor to its toxicity profile is the formation of a reactive acyl glucuronide metabolite, this compound glucuronide (ZG).[2][3] This reactive metabolite can covalently bind to endogenous proteins, forming adducts that are implicated in immune-mediated toxicities.[2][4] This technical guide provides an in-depth exploration of the formation mechanism of this compound glucuronide adducts, detailing the underlying chemistry, experimental evidence, and analytical methodologies. Glucuronidation, typically a detoxification pathway, in the case of carboxylic acid-containing drugs like this compound, can lead to the formation of chemically reactive acyl glucuronides.[3][5]

Core Mechanism of Adduct Formation

The formation of protein adducts by this compound glucuronide is a multi-step process primarily involving two key chemical transformations: intramolecular acyl migration and subsequent covalent binding to protein nucleophiles, with evidence suggesting a Schiff base mechanism.[5][6]

Acyl Migration

This compound is metabolized in vivo to its 1-β-O-acyl glucuronide.[1] This initial conjugate is unstable at physiological pH and undergoes intramolecular acyl migration, where the this compound acyl group moves from the C1 position of the glucuronic acid moiety to the C2, C3, and C4 hydroxyl groups.[1][7] This process results in a mixture of positional isomers of this compound glucuronide.[1][8] The half-life of this compound glucuronide at pH 7.4 and 37°C is approximately 27 minutes, highlighting its instability.[1]

Covalent Adduct Formation: The Schiff Base Mechanism

While direct nucleophilic attack by amino acid residues on the acyl glucuronide was initially considered, substantial evidence points towards a Schiff base mechanism for the covalent binding of this compound glucuronide to proteins.[6] This mechanism involves the reaction of the aldehyde group of the opened glucuronic acid ring (formed from the rearranged isomers) with a primary amine, typically the ε-amino group of a lysine residue on a protein, to form a Schiff base (imine).[6][9] This imine linkage can then undergo rearrangement or reduction to form a stable, covalent adduct.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound glucuronide reactivity and adduct formation.

Table 1: Stability of this compound Glucuronide

| pH | Temperature (°C) | Half-life (minutes) | Reference |

| 7.4 | 37 | 27 | [1] |

| 2.0 | 37 | Maximum Stability | [1] |

Table 2: In Vitro Covalent Binding of this compound and its Metabolites to Human Plasma Protein

| Compound | Incubation Time (hours) | Irreversibly Bound this compound (nmol/mg protein) | Reference |

| This compound | 3 | Not detectable | [8] |

| This compound Glucuronide | 1 | ~0.08 | [8] |

| This compound Glucuronide | 3 | ~0.12 | [8] |

| Isomeric ZG mixture | 1 | ~0.05 | [8] |

| Isomeric ZG mixture | 3 | ~0.07 | [8] |

Table 3: Effect of pH on Irreversible Binding of this compound Glucuronide to Human Serum Albumin (HSA) after 3 hours

| pH | Irreversibly Bound this compound (nmol/mg HSA) | Reference |

| 5.0 | ~0.04 | [8] |

| 6.0 | ~0.07 | [8] |

| 7.0 | ~0.10 | [8] |

| 8.0 | ~0.13 | [8] |

| 9.0 | ~0.15 | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound glucuronide adduct formation.

Synthesis and Purification of this compound Glucuronide

This compound glucuronide is typically synthesized enzymatically using liver microsomes. A general protocol is as follows:

-

Incubation Mixture: Prepare a reaction mixture containing this compound, liver microsomes (e.g., from rabbit or human), and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a specified period.

-

Termination: Stop the reaction by adding a protein precipitating agent like acetonitrile or by acidification.

-

Purification: The synthesized this compound glucuronide can be purified from the reaction mixture using preparative high-performance liquid chromatography (HPLC).[1]

In Vitro Covalent Binding Assay

The extent of covalent binding of this compound glucuronide to proteins is determined through in vitro incubation followed by extensive washing to remove non-covalently bound drug.

-

Incubation: Incubate this compound glucuronide with a protein solution (e.g., human serum albumin or plasma) in a buffer at a specific pH and temperature (e.g., pH 7.4, 37°C).[2][8]

-

Protein Precipitation: Precipitate the protein using an organic solvent like methanol/ether (3:1).[8]

-

Exhaustive Washing: Repeatedly wash the protein pellet with the organic solvent to remove any unbound this compound and its metabolites.[2][8]

-

Hydrolysis of Adduct: The covalently bound this compound is released from the protein by base hydrolysis (e.g., with 1 M KOH at 80°C).[8]

-

Quantification: The liberated this compound is then extracted and quantified using an analytical technique such as HPLC.[2][8]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To separate and quantify this compound, this compound glucuronide, and its isomers.

-

Typical System: A reverse-phase HPLC system with a C18 column is commonly used.[6][10]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or acetic acid solution) and an organic solvent (e.g., acetonitrile, methanol) is employed.[3][6] The pH of the mobile phase is critical for the stability of the glucuronide conjugates.[11]

-

Detection: UV detection at a wavelength of around 254 nm or 330 nm is typically used.[6][10]

Mass Spectrometry (MS):

-

Purpose: To identify and characterize this compound-protein adducts.

-

Technique: Tandem mass spectrometry (MS/MS) is used to analyze tryptic digests of proteins that have been incubated with this compound glucuronide.[9][12] This allows for the identification of the specific amino acid residues (primarily lysine) that are modified.[9] Fast atom bombardment (FAB) mass spectrometry has also been used to analyze the unstable, underivatized acyl glucuronides.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the structure of this compound glucuronide and its isomers.

-

Technique: Proton NMR (¹H NMR) is used to characterize the isomeric esters of this compound glucuronide, confirming the positions of acyl migration.[13][14]

Conclusion

The formation of this compound glucuronide adducts is a complex process initiated by the metabolic conversion of this compound to an unstable acyl glucuronide. This reactive intermediate undergoes intramolecular acyl migration, leading to the formation of various positional isomers. These isomers, particularly in their open-chain form, can then react with protein nucleophiles, most notably lysine residues, via a Schiff base mechanism to form stable covalent adducts. Understanding this mechanism is crucial for drug development professionals in assessing the potential for similar liabilities with other carboxylic acid-containing drug candidates. The experimental protocols and analytical methods detailed in this guide provide a framework for investigating and quantifying such adduct formation, aiding in the early identification and mitigation of potential drug safety risks.

References

- 1. Apparent intramolecular acyl migration of this compound glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irreversible binding of this compound to plasma protein in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Stability-indicating HPLC assay method of this compound" by C.-Y. Chen, F.-A. Chen et al. [jfda-online.com]

- 4. researchgate.net [researchgate.net]

- 5. Covalent binding of this compound glucuronide to proteins: evidence for a Schiff base mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lawdata.com.tw [lawdata.com.tw]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and mass-spectrometric characterization of human serum albumins modified by covalent binding of two non-steroidal anti-inflammatory drugs: tolmetin and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liquid-chromatographic determination of this compound in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of the isomeric esters of this compound glucuronide by proton NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular mechanism of Zomepirac-induced anaphylaxis

An in-depth technical guide for researchers, scientists, and drug development professionals on the core molecular mechanisms underlying zomepirac-induced anaphylaxis.

Abstract

This compound, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market in 1983, is associated with a significant incidence of severe anaphylactic reactions.[1][2][3] This technical guide delineates the core molecular mechanisms implicated in this compound-induced anaphylaxis, targeting researchers and drug development professionals. The primary mechanism is not direct pharmacological action but rather an immune response triggered by the drug's metabolic bioactivation. This compound is metabolized in the liver to a reactive this compound-acyl-glucuronide (ZAG) conjugate.[1][4][5] This electrophilic metabolite covalently binds to endogenous proteins, particularly plasma albumin, forming drug-protein adducts.[1][5][6] These adducts function as haptens, initiating a Type I hypersensitivity reaction upon subsequent exposure. This guide provides a detailed overview of the metabolic pathway, the hapten-carrier formation, the subsequent immunological cascade, quantitative data on adduct formation, and detailed experimental protocols for investigating such phenomena.

Introduction: this compound and Anaphylaxis

This compound was an effective analgesic, chemically related to tolmetin, used for mild to severe pain.[3][7] However, its clinical use was terminated due to an unpredictable risk of severe anaphylactoid reactions, some of which were fatal.[3][8][9] Anaphylaxis is a severe, life-threatening systemic hypersensitivity reaction characterized by rapid onset.[10][11] While many NSAIDs can cause hypersensitivity reactions, often through cyclooxygenase (COX) inhibition, the reactions to this compound appear to be predominantly immune-mediated, differing from typical aspirin sensitivity in some cases.[12][13] The leading hypothesis for this compound's immunogenicity is the "hapten hypothesis," where the drug transforms into a reactive form that modifies self-proteins, making them appear foreign to the immune system.

Core Molecular Mechanism: The Hapten Hypothesis

The primary molecular mechanism driving this compound-induced anaphylaxis involves its metabolic conversion into a reactive intermediate that covalently modifies host proteins, thereby becoming immunogenic.

Metabolic Bioactivation of this compound

This compound itself is not directly immunogenic. The critical step is its metabolism via UDP-glucuronosyltransferase (UGT) enzymes in the liver. This Phase II metabolism conjugates this compound with glucuronic acid, forming an unstable, electrophilic metabolite known as this compound-acyl-glucuronide (ZAG).[3][4][5] This acyl glucuronide is chemically reactive and can undergo intramolecular acyl migration to form various isomers.[1][5]

Formation of this compound-Protein Adducts (Haptenation)

The reactive ZAG metabolite can covalently bind to nucleophilic residues (e.g., lysine, cysteine) on endogenous proteins, with plasma albumin being a primary target.[1][5] This process, known as haptenation, creates a neoantigen—the this compound-protein adduct. Studies have demonstrated this irreversible binding both in vitro and in vivo.[5] The extent of binding correlates with the plasma concentration of the ZAG metabolite.[5] Co-administration of probenecid, which inhibits ZAG clearance and increases its plasma levels, was shown to increase the formation of these adducts.[5] Other hepatic protein targets, such as the 110 kDa CD26, have also been identified.[4]

Immunological Cascade

The this compound-protein adduct initiates an immune response, typically following the pathway of a Type I hypersensitivity reaction.

-

Sensitization Phase : On first exposure, antigen-presenting cells (APCs), such as dendritic cells and macrophages, internalize the this compound-protein adducts. They process the adduct and present haptenated peptides on their Major Histocompatibility Complex (MHC) class II molecules to naive T-helper (Th) cells. This interaction, along with co-stimulatory signals, activates the Th cells, which differentiate into Th2 cells. Th2 cells then produce cytokines, primarily Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which stimulate B-cells to undergo class-switching and produce this compound-specific IgE antibodies. These IgE antibodies circulate and bind to high-affinity FcεRI receptors on the surface of mast cells and basophils, sensitizing the individual.

-

Elicitation Phase (Anaphylaxis) : Upon subsequent exposure to this compound, the drug is again metabolized to ZAG, forming adducts. These multivalent adducts cross-link the IgE antibodies bound to mast cells and basophils. This cross-linking triggers the rapid degranulation of these cells, releasing a flood of pre-formed inflammatory mediators, including histamine, tryptase, proteases, and chemotactic factors. It also initiates the synthesis of newly formed mediators like prostaglandins and leukotrienes.[14][15] These mediators cause the systemic effects of anaphylaxis: vasodilation and increased vascular permeability (leading to hypotension and shock), bronchoconstriction (dyspnea), and urticaria.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. Anaphylactic reaction due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Hepatic covalent adduct formation with this compound in the CD26-deficient mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI - Irreversible binding of this compound to plasma protein in vitro and in vivo. [jci.org]

- 6. Chemical and immunochemical comparison of protein adduct formation of four carboxylate drugs in rat liver and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a review of its pharmacological properties and analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anaphylactic reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Researchers identify a new molecular mechanism related to severe anaphylaxis [clinicbarcelona.org]

- 11. kauveryhospital.com [kauveryhospital.com]

- 12. Hypersensitivity to non-steroidal anti-inflammatory drugs--asthma precipitated by this compound. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anaphylactoid reactions to tolmetin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological treatment options for mast cell activation disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

In Vitro Toxicology of Zomepirac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro toxicology of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) withdrawn from the market due to adverse reactions. The focus is on the metabolic activation and subsequent cellular interactions that are believed to underlie its toxicity.

Executive Summary

This compound's toxicity is primarily linked to its metabolic activation into chemically reactive electrophiles. In vitro studies have been instrumental in elucidating these pathways. The principal reactive metabolite is this compound-1-O-acyl-glucuronide (ZP-1-O-G), which can covalently bind to cellular macromolecules, particularly proteins.[1][2][3] This protein adduction is a key event hypothesized to initiate immune-mediated hypersensitivity reactions, which were a significant clinical concern.[2][4][5] Additionally, other reactive intermediates, including an acyl-coenzyme A (CoA) thioester and an arene oxide, have been identified, contributing to the overall toxicological profile.[4][5][6] In vitro systems, such as isolated hepatocytes and liver microsomes, have been crucial for studying the formation of these metabolites and their subsequent reactions with cellular nucleophiles like glutathione (GSH).

Metabolic Activation Pathways

The bioactivation of this compound is a critical initiating event in its toxicity. In vitro studies have identified two primary pathways: glucuronidation and oxidation.

Acyl Glucuronidation

The major metabolic pathway for this compound in humans is the formation of a reactive acyl glucuronide.[2][7] This Phase II conjugation reaction, while typically a detoxification pathway, results in an electrophilic metabolite, ZP-1-O-G, capable of reacting with nucleophilic groups on proteins.[1][2][3]

Acyl-CoA Thioester Formation

Studies using rat hepatocytes have demonstrated the formation of a this compound acyl-CoA thioester (ZP-CoA).[4][5] This intermediate is involved in the formation of this compound-glycine and this compound-taurine conjugates. The formation of ZP-CoA is significant as it, along with ZP-1-O-G, may contribute to the formation of covalent protein adducts.[4][5]

Oxidative Metabolism

In addition to conjugation reactions, this compound can undergo Phase I oxidative metabolism.[8] Studies with human liver microsomes have shown that the pyrrole ring of this compound can be oxidized to an epoxide intermediate.[8] This highly reactive epoxide can then be trapped by glutathione (GSH), forming a stable adduct. This pathway, likely catalyzed by cytochrome P450 3A4, represents another route to the formation of reactive species that can contribute to protein haptenization and subsequent immune responses.[8]

Quantitative In Vitro Toxicology Data

The following table summarizes quantitative data from various in vitro studies on this compound. These values are essential for comparing the conditions under which toxic effects are observed.

| Parameter | Value | Cell/System Type | Experimental Conditions | Reference |

| Incubation Concentration | 100 µM | Rat Hepatocytes | Investigation of ZP-SG formation. | [1] |

| Incubation Concentration | 1 mM | Rat Hepatocytes | Study of acyl-CoA dependent metabolism. | [4][5] |

| ZP-SG Max Concentration | 0.24 ± 0.03 nM | Rat Hepatocytes | Formed after 4 minutes of incubation with 100 µM this compound. | [1] |

| ZP-SG Apparent Half-life | ~0.8 minutes | Rat Hepatocytes | Hydrolysis of 1 µM ZP-SG in hepatocyte incubations. | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro toxicology studies. Below are outlines of key experimental protocols used in the assessment of this compound toxicity.

Hepatocyte Incubation for Metabolite Profiling

This protocol is designed to study the metabolism of this compound in a cellular system that contains a broad range of Phase I and Phase II enzymes.

-

Cell System: Freshly isolated rat or cryopreserved human hepatocytes.[1][4][]

-

Culture Conditions: Hepatocytes are typically cultured in suspension or as monolayers in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum and antibiotics.

-

Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the incubation medium to achieve final concentrations, often ranging from 100 µM to 1 mM.[1][4]

-

Incubation: Cells are incubated with this compound for various time points (e.g., from minutes to several hours).

-

Sample Collection: At designated times, aliquots of the cell suspension or medium are collected. The reaction is quenched, typically by adding a cold organic solvent like acetonitrile or methanol, to precipitate proteins.

-

Analysis: After centrifugation, the supernatant is analyzed for metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[1][4]

Glutathione (GSH) Trapping Assay in Human Liver Microsomes

This assay is specifically designed to detect the formation of reactive electrophilic metabolites by "trapping" them with the nucleophile GSH.

-

System: Human liver microsomes (HLM), which are rich in cytochrome P450 enzymes.[8]

-

Reaction Mixture: A typical incubation mixture contains HLM (e.g., 1 mg/mL protein), this compound, an NADPH-generating system (to support CYP450 activity), and a high concentration of glutathione (e.g., 1-5 mM).[8]

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a defined period (e.g., 60 minutes).

-

Sample Preparation: The reaction is terminated by the addition of a cold solvent. After protein precipitation and centrifugation, the supernatant is collected.

-

Analysis: The supernatant is analyzed by LC/MS/MS to detect the presence of this compound-GSH adducts (ZP-SG).[8] The structure of any identified adducts is typically confirmed using high-resolution mass spectrometry and collision-induced dissociation.[8]

In Vitro Covalent Binding Assay

This protocol quantifies the extent to which this compound or its metabolites irreversibly bind to proteins.

-

System: Human plasma, human serum albumin (HSA), or hepatocyte preparations.[2][3]

-

Incubation: The protein-containing system is incubated with this compound (often radiolabeled for ease of detection) or its synthesized reactive metabolite (e.g., ZP-1-O-G) at 37°C. The pH is typically maintained at 7.4.[2][3]

-

Removal of Unbound Drug: After incubation, the protein is precipitated (e.g., with trichloroacetic acid or cold organic solvent). The protein pellet is then exhaustively washed to remove all non-covalently bound drug and metabolites.[2][3]

-

Quantification: The amount of covalently bound drug is determined. If radiolabeled drug is used, this can be done by liquid scintillation counting of the washed protein pellet. Alternatively, the protein adduct can be hydrolyzed (e.g., with strong base) to release the this compound moiety, which is then extracted and quantified by HPLC or LC/MS.[2][3]

Proposed Mechanism of this compound-Induced Hypersensitivity

The prevailing hypothesis for this compound-induced hypersensitivity reactions is that the drug acts as a prohapten. Following metabolic activation, the reactive metabolites covalently bind to endogenous proteins, forming neoantigens. These modified proteins can then be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating an adaptive immune response that can lead to hypersensitivity reactions upon subsequent exposure.

Conclusion

In vitro toxicological studies have been pivotal in understanding the mechanisms underlying this compound's adverse effects. The key takeaway is the critical role of metabolic activation in forming reactive species that lead to covalent protein binding. This guide summarizes the core in vitro findings, providing researchers and drug development professionals with a consolidated resource on the metabolic pathways, quantitative toxicological data, and experimental approaches used to investigate the bioactivation and toxicity of this compound. These insights are valuable not only for understanding the specific case of this compound but also for the broader safety assessment of carboxylic acid-containing drugs prone to forming reactive acyl glucuronides.

References

- 1. Identification of this compound-S-acyl-glutathione in vitro in incubations with rat hepatocytes and in vivo in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Irreversible binding of this compound to plasma protein in vitro and in vivo. [jci.org]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and in vivo studies on acyl-coenzyme A-dependent bioactivation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The metabolism of this compound sodium. I. Disposition in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for the bioactivation of this compound and tolmetin by an oxidative pathway: identification of glutathione adducts in vitro in human liver microsomes and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Zomepirac Withdrawal: A Technical Analysis of a Post-Marketing Casualty

For Researchers, Scientists, and Drug Development Professionals

Introduction

The abrupt withdrawal of zomepirac sodium (Zomax) from the market in March 1983 serves as a critical case study in post-marketing surveillance and the complexities of drug-induced hypersensitivity.[1][2] Initially lauded for its potent analgesic properties, this compound, a nonsteroidal anti-inflammatory drug (NSAID), was voluntarily removed by its manufacturer, McNeil Pharmaceutical, following reports of severe anaphylactoid reactions, including a number of fatalities.[1][3] This technical guide provides an in-depth historical and scientific overview of the events leading to this compound's withdrawal, focusing on the available clinical data, proposed mechanisms of action, and the experimental context of NSAID-induced hypersensitivity.

Market Introduction and Early Clinical Experience

This compound sodium was first marketed in the United States in October 1980 as a novel analgesic for the management of mild to moderately severe pain.[1][3] It quickly gained popularity as an alternative to opioid-containing analgesics.[3] An early multi-center study involving 15,484 patients demonstrated its efficacy, with 71.7% of patients and doctors reporting improvement in pain. The side effects noted were primarily gastrointestinal and considered mild, leading to treatment withdrawal in only 7.2% of patients.[4]

Emergence of Severe Adverse Reactions and Withdrawal

The first serious anaphylactic reaction to this compound was reported in April 1981.[1] Over the subsequent two years, an increasing number of severe allergic reactions were documented. By the time of its withdrawal in March 1983, this compound had been prescribed to over 15 million patients.[3] Post-marketing surveillance had recorded approximately 1,100 allergic reactions, which included five fatalities.[3] This alarming incidence of severe hypersensitivity prompted the voluntary withdrawal of the drug pending further investigation.[1]

Quantitative Analysis of Adverse Event Data

The available data, primarily from post-marketing surveillance and observational studies, indicates a significantly elevated risk of hypersensitivity reactions associated with this compound compared to other NSAIDs. A key study estimated that this compound carried a 500 to 1000 times greater risk of producing a severe anaphylactic reaction than other NSAIDs available at the time. Another study calculated the age-adjusted relative risk of hypersensitivity reactions for this compound to be 2.0 (95% confidence interval, 1.1-4.7) compared to other NSAIDs.[5]

| Data Point | Value | Source |

| Total Patients Exposed | > 15 million | Post-marketing data[3] |

| Reported Allergic Reactions | ~1,100 | Post-marketing data[3] |

| Reported Fatalities | 5 | Post-marketing data[3] |

| Estimated Relative Risk of Severe Anaphylactic Reaction vs. other NSAIDs | 500-1000x | Observational Study |

| Age-Adjusted Relative Risk of Hypersensitivity Reaction vs. other NSAIDs | 2.0 (95% CI: 1.1-4.7) | Observational Study[5] |

Proposed Mechanism of this compound-Induced Anaphylaxis

The severe, often rapid-onset, and sometimes fatal reactions to this compound are classified as anaphylactoid or pseudoallergic reactions. These are not typically mediated by classic IgE antibody responses but rather by the drug's pharmacological effect on the arachidonic acid cascade.

Signaling Pathway of NSAID-Induced Pseudoallergic Reaction

The prevailing hypothesis for this compound-induced anaphylaxis, consistent with other NSAID hypersensitivity reactions, involves the inhibition of the cyclooxygenase (COX) enzymes. This inhibition shunts the metabolism of arachidonic acid away from the production of prostaglandins and thromboxanes and towards the 5-lipoxygenase (5-LO) pathway, leading to an overproduction of cysteinyl leukotrienes (LTC4, LTD4, LTE4). These leukotrienes are potent mediators of inflammation and anaphylaxis, causing bronchoconstriction, increased vascular permeability, and mucus secretion.

Caption: Proposed signaling pathway for this compound-induced pseudoallergic reactions.

Experimental Protocols for Investigating NSAID Hypersensitivity

Clinical Evaluation Workflow

A typical clinical workflow for a patient with suspected NSAID hypersensitivity involves a detailed history, followed by in vivo and in vitro testing, culminating in a drug provocation test (DPT) if necessary and deemed safe.

Caption: Generalized clinical workflow for the diagnosis of NSAID hypersensitivity.

Laboratory Investigations

-

Basophil Activation Test (BAT): This in vitro functional assay measures the activation of basophils (a type of white blood cell) in response to the suspected drug. Patient's blood is incubated with the NSAID, and the expression of activation markers (e.g., CD63, CD203c) on the surface of basophils is quantified by flow cytometry. An increased expression of these markers indicates a positive response.

-

Leukotriene Release Assay: This test measures the amount of cysteinyl leukotrienes released from isolated leukocytes upon stimulation with the NSAID. This provides direct evidence of the drug's effect on the arachidonic acid pathway.

Conclusion and Regulatory Implications

The case of this compound underscores the critical importance of robust post-marketing surveillance systems. While pre-market clinical trials are essential, they may not always detect rare but severe adverse drug reactions. The this compound experience highlighted the need for a systematic approach to collecting and analyzing post-marketing safety data to identify signals of potential harm and take swift regulatory action to protect public health. The withdrawal of this compound also spurred further research into the mechanisms of NSAID-induced hypersensitivity, contributing to a better understanding of these complex and potentially life-threatening reactions. For drug development professionals, the this compound story serves as a reminder of the long-term responsibility that extends beyond regulatory approval and the necessity of continued vigilance throughout a product's lifecycle.

References

- 1. New FDA-Approved Drugs Face Safety Issues: How Safe Are Your Prescriptions? [medicaldaily.com]

- 2. Examining product risk in context. Market withdrawal of this compound as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the Specific Degranulation of Mast Cell Sensitized by Several Allergens in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]

- 5. Anaphylactic reactions to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Zomepirac